molecular formula C20H22N2O4 B6430833 methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate CAS No. 2549042-73-9

methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate

Cat. No.: B6430833
CAS No.: 2549042-73-9
M. Wt: 354.4 g/mol
InChI Key: GUITWJDIDHSSEW-UHFFFAOYSA-N
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Description

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate (CAS 2549042-73-9, Molecular Weight: 354.4 g/mol) is a synthetic organic compound featuring a benzoate ester core linked to a cyclohexylcarbamoyl group substituted with a pyridinyloxy moiety . This structural motif is related to pharmacologically active molecules, making it a valuable building block in medicinal chemistry and organic synthesis . Its primary research applications include use as a key intermediate in the development of more complex organic molecules and in studies involving enzyme inhibition and receptor binding due to its potential to interact with specific molecular targets . The mechanism of action is proposed to involve the pyridin-2-yloxy group binding to active sites of enzymes or receptors, thereby modulating their activity and leading to the inhibition or activation of specific biological pathways . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. For comprehensive, researcher-focused information, including exclusive data and pricing, please contact us directly.

Properties

IUPAC Name

methyl 2-[(4-pyridin-2-yloxycyclohexyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-20(24)17-7-3-2-6-16(17)19(23)22-14-9-11-15(12-10-14)26-18-8-4-5-13-21-18/h2-8,13-15H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUITWJDIDHSSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl intermediate. One common method involves the reaction of cyclohexanol with pyridine-2-ol in the presence of a suitable catalyst to form the pyridin-2-yloxycyclohexane. This intermediate is then reacted with methyl 2-aminobenzoate under carbamoylation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The pyridin-2-yloxy group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the study.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives, including:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Key Substituents
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate Reference compound C₁₉H₂₁N₂O₄ (estimated) ~347.4 g/mol Benzoate ester, pyridinyloxy, carbamoyl
4-Methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,2,3-thiadiazole-5-carboxamide Replaces benzoate with thiadiazole-carboxamide C₁₅H₁₈N₄O₂S 318.4 g/mol Thiadiazole ring, methyl group
Methyl 4-[(1E)-({[cyclohexyl(methyl)carbamoyl]methoxy}imino)methyl]benzoate Substituted iminomethyl group instead of pyridinyloxy C₁₈H₂₄N₂O₄ 332.4 g/mol Iminomethyl linker, cyclohexyl-methylcarbamoyl
[(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate Fluorinated nucleoside analogue with benzoyl groups C₃₃H₃₀FN₃O₈ 639.6 g/mol Fluorine, benzamido, oxolane ring

Physicochemical Properties

  • Polarity and Solubility : The pyridinyloxy group in the target compound enhances polarity compared to the thiadiazole analogue, which may improve aqueous solubility . However, the fluorinated nucleoside analogue () exhibits higher lipophilicity due to benzoyl substituents and fluorine, as indicated by its predicted Collision Cross Section (CCS) values (233.8–245.8 Ų for adducts) .

Biological Activity

Methyl 2-{[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3, with a molecular weight of approximately 302.37 g/mol. The compound is characterized by a benzoate moiety and a cyclohexyl group substituted with a pyridin-2-yloxy functional group, which contributes to its diverse biological activities.

Structural Comparison

The following table compares this compound with similar compounds:

Compound Name Structure Biological Activity Unique Features
Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoateStructureAntimicrobialContains dichlorophenyl group
N-4-(quinolin-4-yloxy)cyclohexyl(methyl)arylcarboxamidesStructureAnticancerQuinoline moiety enhances activity
This compoundStructurePotential therapeutic applicationsUnique cyclohexyl and pyridine substitutions

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It has the potential to bind to specific receptors, modulating their activity and influencing physiological responses.
  • Cell Signaling Modulation : By interacting with signaling pathways, the compound can affect cell proliferation and apoptosis.

Research Findings

Preliminary studies indicate that this compound has shown promising results in various biological assays:

  • Anticancer Activity : In vitro studies have suggested that the compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is needed to elucidate its mechanism of action in cancer therapy.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential anti-inflammatory effects, showing promise in modulating inflammatory pathways.
  • Binding Affinity Studies : Interaction studies indicate that this compound may have a high binding affinity for certain biological targets, suggesting its utility in drug development.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • A study on benzamide derivatives demonstrated significant anticancer properties linked to structural modifications similar to those found in this compound. These modifications enhanced binding affinity and selectivity toward cancer cell receptors.
  • Another investigation focused on the anti-inflammatory effects of pyridine-containing compounds, revealing that structural elements akin to those in this compound could effectively inhibit pro-inflammatory cytokine production.

Future Directions

Further research is warranted to fully understand the biological mechanisms underlying the activity of this compound. Areas for future exploration include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • Comprehensive toxicity assessments to evaluate safety profiles.
  • Clinical trials to investigate therapeutic efficacy in relevant disease models.

Q & A

Basic Questions

Q. What are the standard synthetic routes for methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate, and what critical parameters must be controlled during its synthesis?

  • Answer: Synthesis typically involves coupling (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine with methyl 2-(chlorocarbonyl)benzoate under anhydrous conditions. Critical parameters include:

  • Temperature control (0–5°C for carbamoyl bond formation to prevent side reactions).
  • Solvent selection (e.g., dichloromethane or acetonitrile for optimal solubility and reactivity).
  • Stoichiometric precision (1:1.05 molar ratio of amine to acyl chloride to minimize unreacted intermediates).
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

  • Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyloxy protons at δ 8.2–8.4 ppm) and confirms carbamoyl linkage.
  • HPLC-UV (C18 column, 70:30 MeOH/H2O): Quantifies purity (>98% for biological assays).
  • Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ at m/z 385.2).
  • X-ray crystallography : Resolves stereochemistry if single crystals are obtained via slow evaporation in EtOH .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays?

  • Answer: Discrepancies may stem from:

  • Cell line variability (e.g., differential expression of target receptors).
  • Assay interference (e.g., autofluorescence in fluorogenic assays).
    Mitigation strategies:
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
  • Validate findings with genetic knockouts or siRNA silencing of the proposed target .

Q. What strategies optimize stereochemical integrity of the (1r,4r)-cyclohexyl moiety during scale-up?

  • Answer:

  • Chiral resolution : Use (R)-BINOL-derived catalysts during cyclohexene oxide ring-opening to enforce trans-diastereoselectivity.
  • Enantiomeric excess (EE) monitoring : Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) ensures >99% EE.
  • Cryogenic recrystallization : Purify intermediates at –20°C in tert-butyl methyl ether to remove diastereomeric impurities .

Q. How should kinetic studies be designed to elucidate its enzyme inhibition mechanism?

  • Answer:

  • Pre-incubation time courses : Measure residual enzyme activity at 0, 5, 10, and 20 min to assess time-dependent inhibition.
  • Lineweaver-Burk analysis : Vary substrate concentrations to distinguish competitive (unchanged Vmax, increased Km) vs. uncompetitive inhibition.
  • Molecular docking : Use AutoDock Vina to predict binding poses, followed by MD simulations (AMBER force field) to validate stability .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesCitations
SynthesisTemperature, solvent, stoichiometryColumn chromatography, TLC monitoring
CharacterizationPurity, stereochemistryHPLC-UV, X-ray crystallography
Biological AssaysTarget specificity, reproducibilitySPR, siRNA validation
Kinetic AnalysisInhibition mode, binding kineticsLineweaver-Burk, MD simulations

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